molecular formula C22H21NO5 B12504374 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile

2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile

Cat. No.: B12504374
M. Wt: 379.4 g/mol
InChI Key: OUTDGQLXKXTXOK-UHFFFAOYSA-N
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Description

2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile is a complex organic compound with a unique structure that includes a furan ring, a cycloheptane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile typically involves multiple steps, starting from simpler organic molecules. The process may include:

  • Formation of the cycloheptane ring through cyclization reactions.
  • Introduction of the furan ring via cycloaddition reactions.
  • Functionalization of the rings with ethoxy, methoxy, and nitrile groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]pyrrol-2-yl}phenoxy)acetonitrile
  • 4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid

Uniqueness

2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-6-yl)-2-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C22H21NO5/c1-5-26-20-12-16(10-17(24)21-13(2)28-14(3)22(20)21)15-6-7-18(27-9-8-23)19(11-15)25-4/h6-7,10-12H,5,9H2,1-4H3

InChI Key

OUTDGQLXKXTXOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OCC#N)OC

Origin of Product

United States

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